3-(3-Fluorophenyl)-5-methoxybenzoic acid
Overview
Description
3-(3-Fluorophenyl)-5-methoxybenzoic acid is an aromatic compound that features a fluorine atom on the phenyl ring and a methoxy group on the benzoic acid moiety
Scientific Research Applications
3-(3-Fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
Target of Action
Similar compounds such as 3-fluorophenylboronic acid have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting that our compound may also interact with these receptors.
Mode of Action
Compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in palladium-catalyzed cross-couplings . This suggests that our compound might also interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for carbon-carbon bond formation . This suggests that our compound might also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have shown potential in the synthesis of potent leukotriene b4 receptor agonists , suggesting that our compound might also have significant effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(3-Fluorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(3-Fluorophenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Fluorophenyl)-5-methoxybenzoic acid is unique due to the combination of the fluorine atom and the methoxy group on the benzoic acid framework. This structural arrangement can impart distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRXHGVZOOKSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673391 | |
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-49-8 | |
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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